Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate
Description
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate is a thiophene derivative characterized by:
- A 2-amino group on the thiophene ring.
- A 4-butylphenyl substituent at position 2.
- An ethyl ester at position 3.
The 4-butylphenyl group confers lipophilicity, influencing solubility and membrane permeability, while the ethyl ester enhances synthetic versatility .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-5-6-12-7-9-13(10-8-12)14-11-21-16(18)15(14)17(19)20-4-2/h7-11H,3-6,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDROUQJHOPHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The reaction proceeds via a two-step mechanism:
- Knoevenagel Condensation : The ketone (4-butylacetophenone) reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
- Cyclization and Sulfur Incorporation : Elemental sulfur participates in cyclization, forming the thiophene ring, while the amine group is introduced via subsequent aminolysis.
Typical Reaction Conditions
- Ketone : 4-Butylacetophenone (1.0 equiv)
- Ethyl cyanoacetate (1.2 equiv)
- Sulfur (1.5 equiv)
- Catalyst : Morpholine (10 mol%)
- Solvent : Solvent-free or dimethylformamide (DMF)
- Temperature : 80–100°C (reflux) or room temperature (solvent-free)
- Time : 6–24 hours
Yield Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Solvent-free | 89% → 96% |
| Temperature | 80°C | 75% → 88% |
| Catalyst Loading | 15 mol% morpholine | 82% → 94% |
Alternative Synthetic Routes
Copper-Mediated Cyclization
A modified approach involves copper(I) chloride (CuCl) and nitrosation agents for cyclization, as reported in thieno[3,2-b]thiophene syntheses. Though less common for this compound, it offers a pathway under milder conditions.
Procedure
- Diazotization : 3-Amino-2-thenoate is treated with sodium nitrite (NaNO₂) in acetonitrile/water.
- Cyclization : CuCl catalyzes ring closure at 80°C.
Key Data
Solvent-Free Mechanochemical Synthesis
Emerging methodologies emphasize green chemistry principles. This compound can be synthesized via ball-milling, eliminating solvents and reducing energy consumption.
Conditions
- Reagents : 4-Butylacetophenone, ethyl cyanoacetate, sulfur, morpholine
- Milling Time : 2 hours
- Yield : 91%
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed, offering precise temperature control and reduced reaction times.
Process Parameters
| Parameter | Value |
|---|---|
| Residence Time | 30 minutes |
| Temperature | 100°C |
| Throughput | 5 kg/day |
| Purity | 98.5% |
Purification Techniques
- Crystallization : Ethanol/water mixtures yield >99% pure product.
- Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 4:1) resolves byproducts.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of new substituents at the amino group or other reactive sites.
Scientific Research Applications
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Variations at the 4-Position
Key analogs differ in the aryl/alkyl substituent at position 4 of the thiophene ring (Table 1):
Table 1. Substituent effects on physicochemical and biological properties.
Biological Activity
Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Chemical Identification:
- IUPAC Name: this compound
- Molecular Formula: C15H19N1O2S1
- Molecular Weight: 293.39 g/mol
- CAS Number: [Not provided in sources]
The compound features a thiophene ring substituted with an amino group and an ethyl ester, contributing to its unique biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate amines and carboxylic acids. Various synthetic routes have been explored, leading to derivatives with modified biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.79 | Doxorubicin | 0.25 |
| A549 (Lung Cancer) | 1.47 | Doxorubicin | 0.20 |
| U-937 (Acute Monocytic Leukemia) | 0.89 | Doxorubicin | 0.15 |
The IC50 values indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutics like doxorubicin. Flow cytometry assays have confirmed that these compounds induce apoptosis in cancer cells in a dose-dependent manner, suggesting a mechanism involving the activation of apoptotic pathways .
The proposed mechanism of action for this compound involves the modulation of key proteins involved in cell cycle regulation and apoptosis. Notably, studies suggest an increase in p53 expression and caspase-3 activity, which are critical for apoptotic signaling .
Case Studies
-
Study on MCF-7 Cells:
- Researchers conducted a study evaluating the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in significant cell death, with an IC50 value lower than many reference compounds.
-
In Vivo Studies:
- Preliminary in vivo studies have suggested that this compound may also inhibit tumor growth in animal models, although further research is required to confirm these findings and understand the pharmacokinetics involved.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-amino-4-(4-butylphenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via the Gewald reaction, a multicomponent reaction involving a ketone (e.g., 4-butylphenylacetone), ethyl cyanoacetate, and elemental sulfur in the presence of a base (e.g., piperidine or morpholine). Key optimizations include:
- Temperature : Reflux in ethanol (70–80°C) to accelerate cyclization .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalysts : Ammonium acetate enhances yield by stabilizing reactive intermediates .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is used for purification .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and purity. Aromatic protons appear at δ 6.8–7.4 ppm, while the ester carbonyl resonates at δ ~165 ppm .
- X-ray Crystallography : SHELX programs refine crystal structures, with the thiophene ring and butylphenyl group showing planar geometry (bond angles: 120° ± 2°) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 332.12 for [M+H]) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC assays) against E. coli and S. aureus .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2) to assess inhibition kinetics .
Advanced Research Questions
Q. How does the 4-butylphenyl substituent influence biological activity compared to shorter alkyl or polar substituents?
- Methodological Answer :
- Lipophilicity : The butyl group increases logP (measured via HPLC), enhancing membrane permeability but potentially reducing aqueous solubility .
- Binding Affinity : Molecular docking (AutoDock Vina) shows the butyl chain occupies hydrophobic pockets in target proteins (e.g., EGFR), improving binding ΔG by ~2 kcal/mol vs. methyl analogs .
- Comparative Studies : Replace butyl with methoxy or hydroxyl groups to test SAR; IC shifts indicate steric/electronic effects .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Validation : HPLC (≥95% purity) and elemental analysis to rule out impurities .
- Isomer Control : Ensure the butyl group is para-substituted; ortho/meta isomers (if present) may skew results .
- Assay Standardization : Use identical cell lines/passage numbers and positive controls (e.g., cisplatin for cytotoxicity) across studies .
Q. What computational strategies predict the compound’s interaction with novel biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS simulations (CHARMM36 force field) model ligand-protein stability over 100 ns. The butyl group shows stable hydrophobic interactions with PD-L1 .
- Pharmacophore Modeling : Schrödinger Phase identifies critical features (e.g., hydrogen-bond donors, aromatic rings) for virtual screening .
- ADMET Prediction : SwissADME predicts high BBB permeability (TPSA < 75 Ų) but potential CYP450 inhibition .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Ester hydrolysis dominates at pH > 8 .
- Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl group to enhance plasma stability .
- Lyophilization : Formulate with trehalose (1:1 w/w) to prevent aggregation in aqueous storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
